

IR spectrum of "2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol"

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Compound of Interest

Compound Name: 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol

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An In-depth Technical Guide to the Infrared Spectrum of **2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol**

Introduction

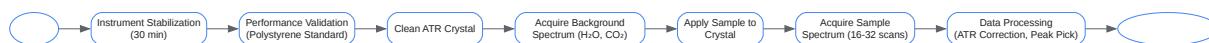
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol is a multifaceted organic molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a secondary alcohol, a trifluoromethyl group, and a nitro-substituted aromatic ring, presenting a unique spectroscopic challenge and opportunity. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for the structural elucidation of this compound. By probing the vibrational modes of its constituent functional groups, IR spectroscopy provides a molecular fingerprint, confirming identity, purity, and structural integrity. This guide offers a detailed analysis of the expected IR spectrum, grounded in established spectroscopic principles and experimental best practices.

Molecular Structure and Predicted Vibrational Landscape

The functionality of **2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol** dictates its infrared spectrum. Each functional group possesses characteristic vibrational frequencies (stretching and bending modes) that correspond to specific absorption bands. Understanding these individual contributions is paramount to interpreting the full spectrum.

The primary functional groups and their expected vibrational characteristics are:

- Hydroxyl Group (-OH): The alcohol moiety is expected to produce a strong, broad absorption band for O-H stretching, typically influenced by hydrogen bonding. The C-O stretching vibration will also be present.
- Nitro Group (-NO₂): This group is characterized by two distinct and strong stretching vibrations: an asymmetric and a symmetric stretch.[1][2]
- Trifluoromethyl Group (-CF₃): The highly electronegative fluorine atoms result in very strong C-F stretching absorptions. These bonds give rise to some of the most intense peaks in the spectrum.[3]
- Aromatic Ring (meta-substituted): The benzene ring will exhibit C-H stretching, C=C in-ring stretching, and out-of-plane (OOP) C-H bending vibrations that are diagnostic of the 1,3-substitution pattern.



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